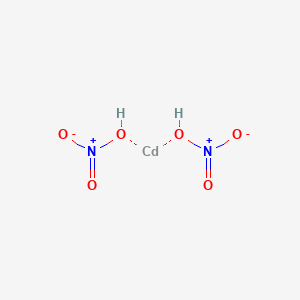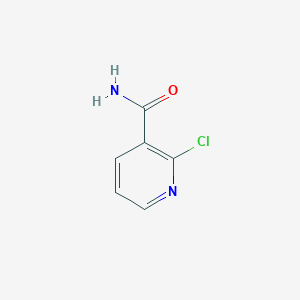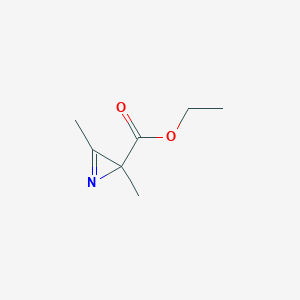
Cadmium;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium is a transition metal with the chemical symbol Cd, located in the d-block and group 12 of the periodic table. It has an atomic number of 48 and an atomic mass of 112.411 g/mol. Cadmium was discovered in Germany in 1817 by Friedrich Strohmeyer. It is commonly used in nickel-cadmium batteries, electroplating, and as a pigment in paints. Cadmium is highly toxic and should be handled with great caution .
Nitric acid is a highly corrosive and toxic strong acid with the chemical formula HNO₃. It is commonly used in the production of fertilizers, explosives, and in various industrial processes. Nitric acid is a powerful oxidizing agent and can react with a wide range of metals, including cadmium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium nitrate can be prepared by reacting cadmium metal with nitric acid. The reaction is as follows: [ \text{Cd} + 4\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + 2\text{NO}_2 + 2\text{H}_2\text{O} ] This reaction involves the dissolution of cadmium metal in nitric acid, producing cadmium nitrate, nitrogen dioxide, and water .
Industrial Production Methods
In industrial settings, cadmium nitrate is produced by dissolving cadmium oxide or cadmium carbonate in nitric acid. The reaction with cadmium oxide is as follows: [ \text{CdO} + 2\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + \text{H}_2\text{O} ] Similarly, the reaction with cadmium carbonate is: [ \text{CdCO}_3 + 2\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] These reactions are typically carried out under controlled conditions to ensure the complete dissolution of the cadmium compounds .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium nitrate undergoes various chemical reactions, including:
Oxidation: Cadmium can be oxidized to form cadmium oxide.
Reduction: Cadmium nitrate can be reduced to cadmium metal.
Substitution: Cadmium nitrate can react with other compounds to form different cadmium salts.
Common Reagents and Conditions
Oxidation: Cadmium reacts with oxygen to form cadmium oxide[ 2\text{Cd} + \text{O}_2 \rightarrow 2\text{CdO} ]
Reduction: Cadmium nitrate can be reduced using hydrogen gas[ \text{Cd(NO}_3\text{)}_2 + 3\text{H}_2 \rightarrow \text{Cd} + 2\text{HNO}_3 + 2\text{H}_2\text{O} ]
Aplicaciones Científicas De Investigación
Cadmium nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its toxic effects on living organisms and its role in environmental pollution.
Medicine: Investigated for its potential use in cancer treatment and other medical applications.
Industry: Used in the production of pigments, batteries, and other industrial products
Mecanismo De Acción
Cadmium exerts its toxic effects by interfering with various cellular processes. It can bind to proteins and enzymes, disrupting their normal function. Cadmium also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets of cadmium include metallothioneins, which are proteins that bind heavy metals, and various signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
Cadmium nitrate can be compared with other cadmium compounds, such as cadmium chloride, cadmium sulfate, and cadmium oxide. These compounds share similar properties and applications but differ in their chemical reactivity and solubility. For example:
Cadmium chloride: More soluble in water and commonly used in electroplating.
Cadmium sulfate: Used in the production of pigments and as a stabilizer in plastics.
Cadmium oxide: Used in the production of nickel-cadmium batteries and as a catalyst in chemical reactions
Cadmium nitrate is unique in its ability to act as a strong oxidizing agent and its use in specific industrial and research applications.
Propiedades
IUPAC Name |
cadmium;nitric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWUFYSTEGTOID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdH2N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044504 |
Source


|
| Record name | Cadmium dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-94-7 |
Source


|
| Record name | Cadmium dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














